molecular formula C20H20N2O2 B13862190 N,N-diethyl-4,5-diphenyl-1,3-oxazole-2-carboxamide

N,N-diethyl-4,5-diphenyl-1,3-oxazole-2-carboxamide

Cat. No.: B13862190
M. Wt: 320.4 g/mol
InChI Key: QKFVZPGCFOFDQX-UHFFFAOYSA-N
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Description

N,N-diethyl-4,5-diphenyl-1,3-oxazole-2-carboxamide: is a heterocyclic compound characterized by the presence of an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-4,5-diphenyl-1,3-oxazole-2-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzoyl chloride with diethylamine in the presence of a base, followed by cyclization with an appropriate reagent to form the oxazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: N,N-diethyl-4,5-diphenyl-1,3-oxazole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, N,N-diethyl-4,5-diphenyl-1,3-oxazole-2-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe for investigating enzyme mechanisms and protein-ligand interactions .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of N,N-diethyl-4,5-diphenyl-1,3-oxazole-2-carboxamide involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, allowing it to bind to proteins and enzymes. This binding can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: N,N-diethyl-4,5-diphenyl-1,3-oxazole-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diethyl groups enhance its solubility and reactivity compared to similar compounds .

Properties

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

N,N-diethyl-4,5-diphenyl-1,3-oxazole-2-carboxamide

InChI

InChI=1S/C20H20N2O2/c1-3-22(4-2)20(23)19-21-17(15-11-7-5-8-12-15)18(24-19)16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3

InChI Key

QKFVZPGCFOFDQX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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